4-Chloro trazodone isomer hydrochloride is a derivative of trazodone, a medication prescribed for depression and sleep disorders. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) PubChem. The 4-chloro trazodone isomer refers to a specific molecular form of trazodone with a chlorine atom attached at a particular position (the 4th position) on the trazodone molecule Cayman Chemical: .
Research into 4-chloro trazodone isomer hydrochloride is limited. However, some studies have investigated its effects on behavior in animal models. For example, one study examined its ability to inhibit a specific type of abnormal movement in mice Cayman Chemical: .
4-Chloro trazodone isomer hydrochloride is a chemical compound that serves as an isomer of trazodone, which is primarily known for its use as an antidepressant. The molecular formula for this compound is with a molecular weight of approximately 371.86 g/mol. It is characterized by the presence of a chloro group on the phenyl ring and features a triazolo-pyridine structure, which contributes to its pharmacological properties .
The chemical behavior of 4-chloro trazodone isomer hydrochloride involves various reactions typical of compounds containing triazole and piperazine moieties. These reactions can include:
4-Chloro trazodone isomer hydrochloride exhibits notable biological activities. It has been shown to inhibit apomorphine-induced stereotypy in animal models, indicating its potential as a neuroleptic agent. The effective dose (ED50) for this inhibition is approximately 0.24 mg/kg in mice . Furthermore, it induces catalepsy in mice at an ED50 of around 0.9 mg/kg, suggesting its effects on motor control and possible implications in treating disorders related to dopamine dysregulation .
The synthesis of 4-chloro trazodone isomer hydrochloride typically involves multi-step organic reactions that may include:
These steps require careful control of reaction conditions to ensure high yields and purity .
4-Chloro trazodone isomer hydrochloride has several applications in pharmacology and research:
Studies involving interaction profiles of 4-chloro trazodone isomer hydrochloride indicate that it interacts with various neurotransmitter systems. Its primary interactions include:
Several compounds share structural similarities with 4-chloro trazodone isomer hydrochloride. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trazodone | Antidepressant; serotonin reuptake inhibitor | |
Nefazodone | Serotonin antagonist; used for depression | |
Vilazodone | Serotonin reuptake inhibitor; anxiolytic |
4-Chloro trazodone isomer hydrochloride stands out due to its specific chloro substitution and unique pharmacological profile, particularly in its capacity to modulate both serotonergic and dopaminergic systems effectively. Its distinct biological activities make it a valuable compound for further research into neuropharmacological applications .